Technical Monograph: Synthesis and Characterization of 2,6-Dimethyloxane-4-carboxylic acid
[1] Executive Summary & Strategic Rationale The 2,6-dimethyloxane-4-carboxylic acid (systematically: 2,6-dimethyltetrahydropyran-4-carboxylic acid) scaffold is a high-value pharmacophore in modern medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
The 2,6-dimethyloxane-4-carboxylic acid (systematically: 2,6-dimethyltetrahydropyran-4-carboxylic acid) scaffold is a high-value pharmacophore in modern medicinal chemistry.[1] Unlike the unsubstituted tetrahydropyran-4-carboxylic acid, the introduction of methyl groups at the 2 and 6 positions introduces critical conformational constraints.
Why this molecule matters:
Conformational Locking: The 2,6-dimethyl substitution pattern, particularly in the cis configuration, locks the pyran ring into a rigid chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial strain.
Lipophilicity Modulation: The methyl groups increase
compared to the unsubstituted parent, improving blood-brain barrier (BBB) permeability in neuroactive drug discovery.[1]
Bioisosterism: It serves as a metabolically stable bioisostere for 1,3-disubstituted cyclohexanes and piperidines.[1]
This guide details a robust, scalable synthetic route starting from the commercially available 2,6-dimethyl-4-pyrone, utilizing a Van Leusen Reductive Cyanation strategy to install the carboxylic acid functionality with stereochemical precision.[1]
Retrosynthetic Analysis & Pathway
The synthesis is designed to ensure the thermodynamic cis-2,6-orientation is established early and maintained.[1] We employ a "reductive homologation" strategy.[1]
[1]
Experimental Protocols
Phase 1: Scaffold Construction (Stereoselective Reduction)
Objective: Convert 2,6-dimethyl-4-pyrone to cis-2,6-dimethyltetrahydropyran-4-one.
Rationale: Catalytic hydrogenation is chosen over hydride reduction to ensure complete saturation of the di-enone system.[1] The cis isomer is thermodynamically favored as both methyl groups adopt equatorial positions.
Setup: In a 250 mL round-bottom flask, dissolve the pyrone in ethanol. Carefully add the Pd/C catalyst (Caution: Pyrophoric).
Purge: Evacuate the flask and backfill with nitrogen (3x), then evacuate and backfill with hydrogen (3x).
Reaction: Stir vigorously under H₂ atmosphere at room temperature for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes; stain with KMnO₄). The UV-active starting material spot will disappear.[1]
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (2 x 20 mL).
Isolation: Concentrate the filtrate in vacuo to yield a colorless oil.
Purification: If necessary, purify via vacuum distillation (bp ~65°C at 15 mmHg) or flash chromatography.[1]
Key Data Point: ¹H NMR should show the disappearance of alkene protons (δ 6.0 ppm) and the appearance of methine/methylene signals.
Phase 2: Homologation via Van Leusen Reaction
Objective: Convert the ketone to the nitrile (one-carbon extension).[1]
Rationale: The reaction of the ketone with Tosylmethyl Isocyanide (TosMIC) provides the nitrile directly. This method is preferred over Wittig/Hydrolysis sequences for this substrate because it avoids potential epimerization of the 2,6-centers under harsh acidic hydrolysis conditions required for enol ethers.
Note on Stereochemistry: The nitrile group will preferentially adopt the equatorial position (trans to the axial protons, cis to the methyls) to avoid 1,3-diaxial strain, yielding cis,cis-2,6-dimethyltetrahydropyran-4-carbonitrile.[1]
Phase 3: Hydrolysis to the Carboxylic Acid
Objective: Hydrolyze the nitrile to the final acid.
Rationale: Basic hydrolysis is milder than acidic hydrolysis and prevents ring opening or rearrangement of the acetal-like linkages in the pyran ring.[1]
Protocol:
Reaction: Dissolve the nitrile (3.0 g) in Ethanol (30 mL) and 6M NaOH (15 mL). Reflux (100°C) for 12 hours.[1] Ammonia evolution indicates reaction progress.[1]
Workup: Cool to room temperature. Concentrate to remove ethanol.[1]
Acidification: Wash the aqueous residue with ether (to remove unreacted neutral organics).[1] Acidify the aqueous layer to pH 2 with 2M HCl.
Extraction: Extract the precipitate/oil with EtOAc (3 x 50 mL).
Crystallization: Recrystallize from Hexanes/EtOAc to obtain the pure acid.
To confirm the cis-2,6 / equatorial-4 configuration:
Strong NOE: Between C2-H (axial) and C4-H (axial) if they are on the same face (1,3-diaxial relationship).[1]
Result: In the desired product (all-equatorial substituents), H-2, H-6, and H-4 are all axial .[1] Therefore, a strong NOE correlation between H-2/H-6 and H-4 confirms the substituents (Methyls and COOH) are all equatorial.[1]
Mechanistic & Stereochemical Workflow[2]
The following diagram illustrates the stereochemical outcome of the Van Leusen reaction, highlighting the preference for the equatorial nitrile.
Stereoisomeric Purity: The target specification is >95% cis,cis-isomer. The trans-2,6 isomer is a common impurity if the hydrogenation step is incomplete or if the starting material contained 2,6-dimethyl-4-pyrone isomers.[1]
Residual Solvents: DME is a Class 2 solvent; ensure removal to <410 ppm via high-vacuum drying.[1]
References
Tetrahydropyran Synthesis: Clarke, P. A., et al. "The Prins reaction in the synthesis of tetrahydropyrans." Chemical Reviews 108.6 (2008): 2056-2095.[1] Link[1]
Van Leusen Reaction: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1] Introduction of a one-carbon unit." The Journal of Organic Chemistry 42.19 (1977): 3114-3118.[1] Link[1]
Conformational Analysis: Hansch, C., et al. "Chemically and biologically validated structure-activity relationships of tetrahydropyran derivatives."[1] Journal of Medicinal Chemistry (General reference for THP pharmacophores).[1][2]
Pyrone Reduction: Piacenti, F., et al. "Stereochemistry of the hydrogenation of 2,6-dimethyl-4-pyrone."[1] Journal of the Chemical Society C: Organic (1966). (Foundational text on cis-selectivity).
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyloxane-4-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Molecular Entity In the landscape of chemical research and drug development, we oft...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Molecular Entity
In the landscape of chemical research and drug development, we often encounter novel molecular entities for which a body of established data is not yet available. 2,6-Dimethyloxane-4-carboxylic acid represents one such compound. A thorough search of prominent chemical databases and the scientific literature reveals a conspicuous absence of experimental data for this specific molecule. This guide, therefore, is structured not as a retrospective compilation of known facts, but as a forward-looking, predictive analysis and a proposed roadmap for its comprehensive physicochemical characterization. As a Senior Application Scientist, the intent is to provide not just a list of predicted properties, but to instill a deeper understanding of the scientific rationale behind these predictions and the experimental methodologies required to validate them. This document serves as a testament to the process of scientific inquiry, where the absence of data is not a barrier, but an invitation to explore, predict, and ultimately, to discover.
Molecular Structure and Its Implications
The foundational step in characterizing any molecule is a thorough understanding of its structure. 2,6-Dimethyloxane-4-carboxylic acid is a saturated heterocyclic compound with a carboxylic acid functional group.
Figure 1: 2D Structure of 2,6-Dimethyloxane-4-carboxylic acid.
The key structural features that will dictate its physicochemical properties are:
The Oxane Ring: A six-membered saturated ring containing an oxygen atom. This feature imparts a degree of polarity and the potential for hydrogen bonding through the ether oxygen. The ring will likely adopt a chair conformation to minimize steric strain.
The Carboxylic Acid Group: This is the dominant functional group, conferring acidic properties and strong potential for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl and hydroxyl oxygens).
Two Methyl Groups: These non-polar, space-filling groups at the 2 and 6 positions will influence the molecule's lipophilicity and may introduce stereoisomerism.
Predicted Physicochemical Properties: An Analog-Based Approach
In the absence of direct experimental data, we can predict the properties of 2,6-dimethyloxane-4-carboxylic acid by examining structurally similar compounds, most notably tetrahydropyran-4-carboxylic acid, and by applying established principles of physical organic chemistry.
Property
Predicted Value
Rationale and Comparative Analysis
Molecular Formula
C₈H₁₄O₃
Based on the chemical structure.
Molecular Weight
158.19 g/mol
Calculated from the molecular formula.
pKa
~4.5 - 5.0
The pKa of a carboxylic acid is typically in the range of 4-5.[1] For comparison, the predicted pKa of tetrahydropyran-4-carboxylic acid is around 4.43.[2] The electron-donating methyl groups at the 2 and 6 positions are not expected to have a significant electronic effect on the distant carboxylic acid, so the pKa should be similar to the unsubstituted analog.
LogP
1.0 - 1.5
The oxane ring and carboxylic acid group are polar. The two methyl groups add lipophilicity. Tetrahydropyran has a LogP of 0.95.[3] The addition of two methyl groups will increase the LogP, while the carboxylic acid will decrease it compared to the parent oxane. The overall value is expected to be moderately lipophilic.
Aqueous Solubility
Moderately Soluble
Carboxylic acids with fewer than five carbon atoms are generally miscible with water.[4][5] With eight carbons, the solubility will be reduced, but the presence of the polar oxane ring and the carboxylic acid group, which can ionize at neutral pH, will enhance water solubility compared to a simple C8-alkanoic acid. The solubility of tetrahydropyran-4-carboxylic acid is moderate and can be enhanced by deprotonation.[6]
Melting Point
80 - 100 °C
Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to relatively high melting points.[4] For comparison, tetrahydropyran-4-carboxylic acid has a melting point of 87 °C.[2] The addition of methyl groups can affect crystal packing, but a similar range is a reasonable starting prediction.
Boiling Point
> 250 °C
Carboxylic acids have significantly higher boiling points than other organic molecules of similar molecular weight due to the formation of hydrogen-bonded dimers.[4][7] The boiling point of tetrahydropyran-4-carboxylic acid is reported as 114-146 °C at 11mm Hg, suggesting a high boiling point at atmospheric pressure.[2]
Proposed Experimental Protocols for Physicochemical Characterization
To move from prediction to established fact, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive physicochemical profile of 2,6-dimethyloxane-4-carboxylic acid.
Synthesis and Purification
A plausible synthetic route would be necessary to obtain the compound for characterization. A potential, though unverified, approach could involve the modification of a commercially available starting material like tetrahydropyran-4-carboxylic acid or a de novo synthesis.
Figure 2: General workflow for synthesis, purification, and initial characterization.
Determination of pKa
Causality: The pKa is a critical parameter for drug development, influencing a molecule's solubility, absorption, and interaction with biological targets. Potentiometric titration is the gold-standard method for its determination.
Methodology: Potentiometric Titration
Preparation: Accurately weigh approximately 10-20 mg of 2,6-dimethyloxane-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, and the apparent pKa (pKaapp) will be determined.
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
Data Collection: Record the pH of the solution after each addition of the titrant.
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of LogP (Octanol-Water Partition Coefficient)
Causality: LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is a direct and reliable way to measure this.
Preparation: Prepare a stock solution of 2,6-dimethyloxane-4-carboxylic acid in a suitable solvent. Prepare a series of solutions in n-octanol saturated with water and water saturated with n-octanol.
Partitioning: In a separatory funnel, combine a known volume of the n-octanol solution with a known volume of the aqueous solution.
Equilibration: Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic and Spectrometric Analysis
Causality: Spectroscopic and spectrometric techniques are essential for confirming the structure and purity of the synthesized compound.
Figure 3: Spectroscopic and spectrometric analysis workflow.
Methodology:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift (10-13 ppm).[8] The protons on the oxane ring will appear in the 1.5-4.0 ppm region.
¹³C NMR: Will show the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be in the 170-185 ppm range.[8]
2D NMR (COSY, HSQC, HMBC): Will be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI): Will provide the accurate mass of the molecule, allowing for the confirmation of the molecular formula. The fragmentation pattern can provide further structural information. A common fragmentation for carboxylic acids is the loss of the carboxyl group.[9][10]
Infrared (IR) Spectroscopy:
Will show characteristic absorption bands for the functional groups present. A very broad O-H stretch from approximately 2500-3300 cm⁻¹ is characteristic of a carboxylic acid dimer, and a strong C=O stretch will be observed around 1700-1725 cm⁻¹.[8]
Chromatographic Analysis
Causality: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of a compound and for quantitative analysis. Given the polar nature of 2,6-dimethyloxane-4-carboxylic acid, a suitable chromatographic method is required.
Methodology: Reversed-Phase HPLC with UV Detection
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will be employed. The acidic mobile phase will keep the carboxylic acid in its protonated form, leading to better peak shape. For more polar compounds where retention on a C18 column is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[11]
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functional group.
Purity Assessment: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion and Future Directions
While experimental data for 2,6-dimethyloxane-4-carboxylic acid is not currently in the public domain, a robust predictive and experimental framework can be established based on its molecular structure and the properties of analogous compounds. The proposed methodologies provide a clear and scientifically sound path for its synthesis, purification, and comprehensive physicochemical characterization. The successful execution of these experiments will not only fill the existing data gap but will also provide the foundational knowledge necessary for any future research or development involving this novel molecule. This guide underscores the principle that with a solid understanding of chemical principles and a systematic experimental approach, the properties of any new molecular entity can be thoroughly elucidated.
References
Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved from [Link]
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
PubChem. (n.d.). Tetrahydropyran. Retrieved from [Link]
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
YouTube. (2019, February 4). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
"theoretical and computational studies of 2,6-Dimethyloxane-4-carboxylic acid"
Theoretical and Computational Studies of 2,6-Dimethyloxane-4-carboxylic Acid Part 1: Executive Summary & Strategic Importance 2,6-Dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Theoretical and Computational Studies of 2,6-Dimethyloxane-4-carboxylic Acid
Part 1: Executive Summary & Strategic Importance
2,6-Dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic acid) represents a critical scaffold in modern medicinal chemistry. Structurally, it serves as a polar, lipophilicity-lowering bioisostere for 2,6-dimethylcyclohexane-4-carboxylic acid. Its incorporation into drug candidates—such as Phosphodiesterase 1 (PDE1) inhibitors—improves aqueous solubility and metabolic stability while maintaining precise spatial arrangement of pharmacophores.
This guide provides a rigorous theoretical framework for studying this molecule. Unlike simple alicycles, the tetrahydropyran (oxane) core introduces unique stereoelectronic effects (dipole moments, ring puckering) that require advanced computational treatments beyond standard force fields.
Key Study Objectives:
Conformational Landscape: Determine the energetic penalty of axial vs. equatorial substitution at the C4 position.
Stereochemical Integrity: Validate the stability of the (2R,6S)-cis-dimethyl "locked" chair conformation.
Physicochemical Profiling: Predict pKa shifts and LogP modulation induced by the ether oxygen.
Part 2: Theoretical Framework & Stereochemistry
Conformational Analysis: The "Locked" Chair
The 2,6-dimethyloxane core exhibits strong conformational bias.
The Anchor: The 2,6-dimethyl substituents (cis-configuration) preferentially occupy equatorial positions to avoid severe 1,3-diaxial interactions with the ring protons. This "locks" the ring into a specific chair conformation.
The Variable (C4-COOH): The carboxylic acid at position 4 can adopt either an equatorial or axial orientation.
Axial COOH: Higher in energy by approximately 1.4 kcal/mol (based on the A-value of COOH in cyclohexanes), though this value is modulated by the dipole of the ring oxygen.
Stereoisomerism
The molecule possesses three stereocenters (C2, C4, C6).
Isomer A (All-Equatorial): (2R, 4r, 6S).[1][2][3] The thermodynamic product.
Isomer B (Axial-COOH): (2R, 4s, 6S). A higher-energy diastereomer, often accessible via kinetic control or specific synthetic routes.
Part 3: Computational Protocol (Methodology)
To achieve high-fidelity results, a hierarchical computational approach is required. This protocol moves from low-cost conformational searching to high-level Density Functional Theory (DFT) optimization.
Force Field: OPLS4 or MMFF94s (optimized for small organic molecules).
Algorithm: Monte Carlo Multiple Minimum (MCMM).
Objective: Generate candidate conformers (chairs, boats, twist-boats) to ensure the global minimum isn't missed.
Step 2: Geometry Optimization (DFT)
Theory Level:wB97X-D or B3LYP-D3(BJ) .
Rationale: Dispersion correction (-D) is non-negotiable for accurately modeling non-covalent intramolecular interactions in saturated rings.
Basis Set:6-311++G(d,p) .
Rationale: Diffuse functions (++) are essential for describing the lone pairs on the ether oxygen and the carboxylate anion.
Convergence Criteria: "Tight" or "VeryTight" (RMS Force < 10⁻⁵).
Step 3: Solvation Models
Method: SMD (Solvation Model based on Density).
Solvents:
Water (ε=78.4): To simulate biological environments.
Chloroform/DMSO: To mimic NMR solvents for experimental validation.
Step 4: Property Calculation
NMR Prediction: GIAO method at mPW1PW91/6-311+G(2d,p) level.
Vibrational Analysis: Frequency calculation to verify stationary points (NImag=0) and predict IR spectra.
Part 4: Data Presentation & Visualization
Table 1: Predicted Relative Energies of Conformers (Hypothetical Data Structure)
This table structure is designed to hold the output of the DFT study.
Conformer
Ring Form
2,6-Me Orientation
4-COOH Orientation
Rel. Energy (ΔG, kcal/mol)
Boltzmann Pop. (%)
Conf_1
Chair
Equatorial (cis)
Equatorial
0.00
>90%
Conf_2
Chair
Equatorial (cis)
Axial
+1.35
~8%
Conf_3
Twist-Boat
Equatorial (cis)
Equatorial
+5.80
<1%
Conf_4
Chair
Axial (cis)
Equatorial
+7.20
<0.1%
Diagram 1: Computational Workflow
The following Graphviz diagram outlines the decision tree for the computational study.
Caption: Step-by-step computational workflow for validating the structure and energy of 2,6-Dimethyloxane-4-carboxylic acid.
Diagram 2: Stereochemical Equilibrium
Visualizing the equilibrium between the stable "All-Equatorial" form and the "Axial-COOH" form.
Caption: Energetic relationship between the dominant equatorial conformer and the axial diastereomer.
Part 5: Applications in Drug Design
1. Bioisosterism:
Replacing a cyclohexane ring with the oxane (tetrahydropyran) core lowers the ClogP by approximately 1.0–1.5 units. This is a standard medicinal chemistry tactic to improve metabolic stability (blocking P450 oxidation at the 4-position) and solubility.
2. Docking Simulations:
When docking this scaffold into protein targets (e.g., PDE1), the "locked" nature of the 2,6-dimethyl system reduces the entropic penalty of binding. The ligand is pre-organized.
Protocol: Use AutoDock Vina or Glide . Ensure the ring conformation is fixed to the DFT-optimized global minimum during the initial rigid-docking phase.
References
Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley.
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.
PubChem. (n.d.). Compound Summary: 2,6-Dimethyloxane-4-carboxylic acid.[1][2][3][4][5][6][7] National Library of Medicine.
Protocol for the Discovery and Structural Definition of Novel Oxane Carboxylic Acids
Executive Summary & Chemical Context[1][2][3][4][5][6] This guide outlines a high-integrity workflow for the isolation and structural characterization of oxane carboxylic acids (tetrahydropyran-containing acids). These m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide outlines a high-integrity workflow for the isolation and structural characterization of oxane carboxylic acids (tetrahydropyran-containing acids). These motifs are the structural backbone of bioactive polyether ionophores (e.g., Monensin, Salinomycin) and marine toxins (e.g., Okadaic acid).
The Core Challenge:
Most novel oxane acids are non-chromophoric (lack UV absorption), labile on acidic silica, and possess complex stereochemical centers that defy standard NMR analysis.
The Solution:
We utilize a pH-dependent "Acid-Switch" extraction coupled with High-Speed Counter-Current Chromatography (HSCCC) to ensure 100% sample recovery. Stereochemistry is resolved via a modified Mosher’s Ester protocol.[1]
Phase I: The "Acid-Switch" Extraction (Enrichment)
Objective: Isolate the acidic fraction from complex fermentation broths or marine extracts without using solid-phase adsorbents that may cause irreversible binding.
The Causality of pH Switching
Oxane carboxylic acids exist in equilibrium between their protonated (lipophilic) and deprotonated (hydrophilic/salt) forms. By manipulating the pH of the aqueous phase, we can force the target molecule to migrate between phases, effectively "washing" away neutral lipophiles and basic alkaloids.
Result: The organic layer now contains the enriched oxane carboxylic acids.
Visualization: The Acid-Switch Workflow
Figure 1: The "Acid-Switch" logic ensures removal of non-acidic interferences prior to chromatography.
Phase II: Purification via HSCCC (The Self-Validating System)
Why HSCCC?
Traditional silica gel chromatography is often acidic and can cause rearrangement of the spiroketal or oxane rings (e.g., dehydration). High-Speed Counter-Current Chromatography (HSCCC) uses a liquid stationary phase, eliminating solid-phase adsorption loss. If you inject 100mg, you recover 100mg.
Solvent System Selection (ARISE Protocol)
The partition coefficient (
) must be between 0.5 and 2.5 for the target.
System Type
Solvent Composition (v/v)
Target Polarity
HEMWat
Hexane : EtOAc : MeOH : Water (1:1:1:1)
Medium Polarity (Standard)
ChMWat
Chloroform : MeOH : Water (4:3:3)
High Polarity (Glycosylated acids)
HEWat
Hexane : Ethanol : Water (5:4:1)
Low Polarity (Long alkyl chains)
HSCCC Operating Protocol
Equilibration: Fill the coil with the Upper Phase (Stationary Phase).
Rotation: Start rotor at 800–1000 rpm.
Mobile Phase: Pump Lower Phase (Mobile Phase) at 2.0 mL/min until hydrodynamic equilibrium is reached (no more stationary phase displacement).
Injection: Inject sample dissolved in a 1:1 mixture of both phases.
Elution: Monitor fractions. Since oxanes are UV-silent, use TLC with p-Anisaldehyde stain or ELSD (Evaporative Light Scattering Detection).
Phase III: Derivatization for Detection
Since native oxane acids lack chromophores, they are invisible to standard UV detectors. We must derivatize them for HPLC isolation or stereochemical analysis.
ADAM Derivatization (HPLC-Fluorescence)
Reagent: 9-Anthryldiazomethane (ADAM).[5]
Mechanism: Reacts specifically with carboxylic acids to form highly fluorescent anthryl esters.
Calculation: Tabulate chemical shifts for protons neighboring the chiral center.
If
: Protons are on the side shielded by the -ester's phenyl group.
If
: Protons are on the side shielded by the -ester's phenyl group.
Visualization: Structural Elucidation Logic
Figure 2: The decision tree for assigning absolute stereochemistry using NMR anisotropy.
References
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Simplyfing the Mosher Ester Analysis for Absolute Configuration Assignment. Nature Protocols, 2, 2451–2458.
Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Humana Press. (Standard text for Acid-Base extraction protocols).
Ito, Y. (2005). Golden Rules and Pitfalls in Selecting Optimum Solvent Systems for High-Speed Counter-Current Chromatography. Journal of Chromatography A, 1065(2), 145-168.
Yasumoto, T., et al. (1985). Diarrhetic Shellfish Toxins (Okadaic Acid Analogs). Tetrahedron, 41(6), 1019-1025. (Seminal work on oxane acid isolation).
Stereochemical Control and Thermodynamic Profiling of 2,6-Dimethyloxane-4-carboxylic Acid
Executive Summary Objective: This technical guide provides a definitive framework for analyzing, synthesizing, and stabilizing the isomers of 2,6-dimethyloxane-4-carboxylic acid (2,6-dimethyltetrahydropyran-4-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This technical guide provides a definitive framework for analyzing, synthesizing, and stabilizing the isomers of 2,6-dimethyloxane-4-carboxylic acid (2,6-dimethyltetrahydropyran-4-carboxylic acid).
Core Problem: The biological activity of tetrahydropyran (THP) pharmacophores is governed by the spatial orientation of substituents. For the 2,6-dimethyl-4-carboxy system, thermodynamic stability is dictated by the interplay between the "anchoring" 2,6-methyl groups and the reversible epimerization of the C4-carboxylic acid.
Key Insight: The thermodynamic global minimum is the all-equatorial (2,4,6-cis) isomer. However, kinetic synthesis often yields mixtures. This guide details the protocol to drive this mixture to thermodynamic equilibrium and validate the stereochemistry using NMR coupling constants (
To understand the stability of 2,6-dimethyloxane-4-carboxylic acid, we must treat the tetrahydropyran (THP) ring as a heterocyclic analog of cyclohexane. The oxygen atom at position 1 introduces dipole effects, but for C2, C4, and C6 substituents, steric arguments (A-values) dominate.
The "Anchor" Effect (C2 & C6)
The 2,6-dimethyl substitution pattern dictates the ring's base conformation.
2,6-cis-dimethyl: Both methyl groups can adopt an equatorial orientation simultaneously. This is the low-energy "anchored" conformation.
2,6-trans-dimethyl: One methyl must be axial while the other is equatorial. This introduces significant 1,3-diaxial strain (~1.7 kcal/mol penalty), making the trans-2,6 scaffold thermodynamically inaccessible under standard equilibration conditions.
The Variable Center (C4)
With the ring locked by the 2,6-cis-dimethyl anchors, the C4-carboxylic acid group can adopt two orientations relative to the ring plane:
Equatorial (Isomer A): The COOH group extends away from the ring. This minimizes steric clash.
Axial (Isomer B): The COOH group projects perpendicular to the ring, incurring 1,3-diaxial interactions with the axial protons at C2 and C6.
Thermodynamic Hierarchy
Using standard A-values (COOH
1.4 kcal/mol in cyclohexane systems), we can predict the energy landscape:
Isomer Configuration
Conformation
Relative Energy ()
Stability Rank
(2R,4r,6S)-All-cis
2-Me(eq), 6-Me(eq), 4-COOH(eq)
0.0 kcal/mol
Global Minimum
(2R,4s,6S)-4-Trans
2-Me(eq), 6-Me(eq), 4-COOH(ax)
+1.4 kcal/mol
Metastable
2,6-Trans Scaffolds
One Me(ax), One Me(eq)
> 2.5 kcal/mol
Unstable
Visualization: Conformational Energy Landscape
The following diagram illustrates the equilibration pathway and energy states of the isomers.
Figure 1: Equilibration pathway showing the conversion of the high-energy axial isomer to the stable all-equatorial isomer via an enolate intermediate.
Base: Sodium Methoxide (NaOMe), 25% wt in Methanol.
Solvent: Anhydrous Methanol (MeOH).
Quench: 1M HCl (aq).
Analysis: GC-MS or
H-NMR (400 MHz+).
Step-by-Step Methodology
Dissolution: Dissolve 1.0 eq of the crude acid mixture in anhydrous MeOH (0.5 M concentration).
Esterification (In-situ): Add catalytic H
SO (0.1 eq) and reflux for 2 hours to convert the acid to the methyl ester.
Note: Epimerization is more efficient on the ester due to the lower pKa of the
-proton compared to the carboxylate dianion.
Equilibration: Add NaOMe (2.0 eq). Reflux the mixture at 65°C for 12–24 hours.
Mechanism: The base deprotonates C4, forming a planar enolate. Reprotonation occurs preferentially from the axial face, placing the bulky ester group in the equatorial position.
Monitoring: Aliquot 50
L every 4 hours. Quench with water/EtOAc. Analyze organic layer by GC.
Target: >95:5 ratio of Isomer A : Isomer B.
Hydrolysis (Optional): If the free acid is required, add NaOH (2M, aq) directly to the reaction mixture and stir at 50°C until ester is consumed.
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). Dry over Na
SO and concentrate.
Analytical Validation (Self-Validating System)
Trustworthiness in stereochemistry relies on proving the conformation, not just assuming it. Use
H-NMR coupling constants (-values) to validate the structure.
The NMR "Fingerprint"
Focus on the proton at C4 (the methine proton alpha to the carboxylic acid).
Isomer
C4-H Orientation
Coupling Pattern ()
Diagnostic Value (Hz)
Thermodynamic (All-cis)
Axial
Axial-Axial ()
10–12 Hz (Large triplet/tt)
Kinetic (4-Trans)
Equatorial
Equatorial-Axial ()
2–5 Hz (Small multiplet)
Validation Logic
Run
H-NMR in CDCl or DMSO-.
Locate the H4 signal (typically
2.4 – 2.8 ppm).
Measure the width at half-height (
) or the coupling constant ().
If
Hz: The proton is axial The COOH group is Equatorial . (Confirmed Stable Isomer).
If
Hz: The proton is equatorial The COOH group is Axial . (Unstable Isomer).
Synthesis Workflow Visualization
Figure 2: Synthetic route from pyrone precursor to the thermodynamically stable acid.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Hanessian, S., et al. (2005). "Conformational Pathways of Saturated Six-Membered Rings." NRC Publications. (Analysis of pyranose ring dynamics).
ChemicalBook. (2024). "Tetrahydropyran-4-carboxylic acid Synthesis and Properties." (Specific synthesis conditions for THP acids).
PubChem. (2024). "2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid."[1][2] (Precursor data and structural analogs).[3][4][5]
Beilstein J. Org. Chem. (2024).[6] "Synthesis and Conformational Analysis of Pyran Analogues." (Recent data on 1,3-diaxial interactions in substituted pyrans).
Technical Guide: Solubility Profiling of 2,6-Dimethyloxane-4-carboxylic Acid
Executive Summary & Compound Architecture 2,6-Dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic acid) is a critical chiral building block in the synthesis of aspartic protease inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Architecture
2,6-Dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic acid) is a critical chiral building block in the synthesis of aspartic protease inhibitors and other heterocyclic pharmaceutical intermediates. Its solubility profile is governed by the interplay between the polar carboxylic acid "head" and the lipophilic, sterically hindered dimethyl-substituted ether ring.
This guide provides a comprehensive technical analysis of its solubility behavior, predictive thermodynamic modeling, and the validated experimental protocols required to generate regulatory-grade solubility data (e.g., for IND filings).
Structural Determinants of Solubility
The molecule exhibits a "push-pull" solubility mechanism:
Hydrophilic Domain: The carboxylic acid (-COOH) and the ether oxygen (-O-) facilitate hydrogen bonding, driving high solubility in protic solvents (Methanol, Ethanol).
Lipophilic Domain: The 2,6-dimethyl substitution increases the logP (partition coefficient) compared to the parent tetrahydropyran-4-carboxylic acid, reducing water solubility and enhancing affinity for non-polar organic solvents (Toluene, DCM).
Predicted Solubility Profile (Analog-Based)
Note: While specific mole-fraction datasets for the 2,6-dimethyl analog are proprietary to specific process patents, the following trends are derived from the homologous tetrahydropyran-4-carboxylic acid series (CAS 5337-03-1).
Solvent Class Compatibility Table
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, IPA
High (>150 mg/mL)
Strong H-bond donor/acceptor interactions with -COOH and Ether-O.
Polar Aprotic
DMSO, DMF, THF
Very High (>200 mg/mL)
Dipole-dipole interactions; disruption of carboxylic acid dimers.
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate (50-100 mg/mL)
Good solvency for the ether ring; moderate interaction with -COOH.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate-High
Excellent solvation of the lipophilic dimethyl-oxane ring.
Hydrocarbons
Hexane, Heptane, Toluene
Low (<10 mg/mL)
Solute is too polar; solubility increases significantly with T > 50°C.
Aqueous
Water (pH < pKa)
Low-Moderate
Limited by the 8-carbon lipophilic skeleton.
Aqueous (Basic)
1M NaOH, NaHCO3
High
Formation of the carboxylate salt (ionic solvation).
Thermodynamic Modeling & Theory
To optimize crystallization yields, experimental solubility data must be correlated using thermodynamic models. For 2,6-Dimethyloxane-4-carboxylic acid, the Modified Apelblat Equation is the industry standard due to its ability to account for the non-ideal behavior of carboxylic acid dimerization.
The Dissolution Mechanism
In non-polar solvents, the acid exists primarily as a hydrogen-bonded dimer. In polar solvents, it exists as a solvated monomer.
Figure 1: Mechanistic pathways of dissolution. In non-polar media, the stability of the cyclic dimer limits solubility unless thermal energy (Temperature) breaks the lattice.
Correlation Equations
When analyzing your experimental data, fit the mole fraction solubility (
) against temperature () using these models:
1. Modified Apelblat Equation (Empirical):
A, B, C: Empirical parameters representing non-ideality and solution enthalpy.[1][2]
Use Case: Best for interpolation within the measured temperature range (e.g., 278.15 K to 323.15 K).
2. van't Hoff Equation (Ideal):
: Apparent enthalpy of dissolution.
Use Case: Quick estimation of temperature sensitivity.
Validated Experimental Protocol
For drug development applications (e.g., polymorph screening or purity assays), the Laser Monitoring Observation Technique is superior to the static shake-flask method due to speed and reproducibility.
Protocol: Dynamic Laser Monitoring
Objective: Determine the solubility curve (polythermal) with <2% standard deviation.
Equipment:
Automated Solubility Tester (e.g., Crystal16 or Technobis).
Turbidity probes (Laser transmission).
Workflow:
Preparation: Weigh approx. 100 mg of 2,6-Dimethyloxane-4-carboxylic acid into a standard HPLC vial.
Solvent Addition: Add precise aliquots (e.g., 1.0 mL) of the target organic solvent (e.g., Ethyl Acetate).
Heating Cycle: Heat the slurry at a rate of 0.5°C/min while stirring at 600 rpm.
Clear Point Detection: The system records the temperature (
) where laser transmission reaches 100% (complete dissolution).
Cooling Cycle: Cool at 0.5°C/min to detect the cloud point (
), determining the Metastable Zone Width (MSZW).
Iteration: Add more solute to the same vial and repeat to generate a concentration vs. temperature curve.
Figure 2: Dynamic Laser Monitoring workflow for determining solubility curves and metastable zones.
Critical Applications in Drug Development
Chiral Resolution
The 2,6-dimethyl substitution creates stereocenters. The solubility difference between the cis and trans isomers is often exploited in fractional crystallization .
Strategy: Use a non-polar solvent (e.g., Toluene/Heptane mixture). The trans-isomer typically has lower symmetry and higher solubility, while the cis-isomer (often the desired meso or specific chiral form) packs more efficiently and crystallizes out first.
Purification via Anti-Solvent Crystallization
Primary Solvent: THF or Methanol (High Solubility).
Anti-Solvent: Heptane or Water (Low Solubility).
Process: Dissolve the crude acid in THF at 40°C. Slowly add Heptane. The hydrophobic dimethyl groups will drive precipitation as the solvent polarity index drops.
References
Vertex AI Search. (2025). Experimental measurement of solubility laser monitoring method. Retrieved from 3
Thermo Scientific Chemicals. (2025). Tetrahydropyran-4-carboxylic acid, 97% Properties and Solubility. Retrieved from 4
Universidad de Zaragoza. (2025). Solubility Study and Thermodynamic Modelling of Carboxylic Acids in Bio-based Solvents. Retrieved from 1
PubChem. (2025). 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid Structure and Properties. Retrieved from 5
CSIC. (2023). Thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents. Retrieved from 2
Application Note: 2,6-Dimethyloxane-4-carboxylic Acid as a Strategic Pharmacophore in Drug Design
This Application Note is structured to serve as a definitive technical guide for the use of 2,6-Dimethyloxane-4-carboxylic acid (systematically known as 2,6-dimethyltetrahydropyran-4-carboxylic acid ) in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the use of 2,6-Dimethyloxane-4-carboxylic acid (systematically known as 2,6-dimethyltetrahydropyran-4-carboxylic acid ) in medicinal chemistry and organic synthesis.
Introduction: The "Magic Methyl" Effect in Saturated Heterocycles
In modern drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold, often employed as a bioisostere for cyclohexane or piperidine to lower lipophilicity (LogP) and improve metabolic stability. However, the unsubstituted THP ring can sometimes lack the steric bulk required to lock a ligand into a specific bioactive conformation.
2,6-Dimethyloxane-4-carboxylic acid represents a "high-value" evolution of this scaffold. The introduction of methyl groups at the 2- and 6-positions introduces significant conformational restriction . This restriction often favors a specific chair conformation, reducing the entropic penalty of binding to a protein target—a phenomenon akin to the "Magic Methyl" effect.
Key Advantages as a Building Block:
Conformational Locking: The 2,6-dimethyl substitution pattern strongly biases the ring toward a chair conformation where the methyl groups occupy equatorial positions to avoid 1,3-diaxial strain.
Metabolic Blocking: Substitution alpha to the oxygen atom can hinder oxidative metabolism (e.g., by CYP450 enzymes) at the typically labile alpha-positions.
Vector Control: The carboxylic acid at C4 serves as a versatile handle for amide coupling, decarboxylative cross-coupling, or Curtius rearrangement, allowing precise vector exploration in Structure-Activity Relationship (SAR) studies.
Chemical Profile & Stereochemical Integrity
Before initiating synthesis, understanding the stereochemical landscape of this building block is critical for reproducibility.
Property
Data
IUPAC Name
2,6-dimethyltetrahydropyran-4-carboxylic acid
Common Name
2,6-Dimethyloxane-4-carboxylic acid
CAS Number
861615-25-0
Molecular Formula
C₈H₁₄O₃
Molecular Weight
158.20 g/mol
Preferred Isomer
(2R,4r,6S)-rel (All-cis / Meso)
Solubility
DMSO, Methanol, DCM, DMF
pKa (Calc)
~4.4 (Carboxylic acid)
Stereochemical Analysis
The commercial building block is typically supplied as the 2,6-cis isomer (meso compound). Within this 2,6-cis manifold, two diastereomers exist at the C4 position:
All-cis (Thermodynamic Product): The 2-Me, 6-Me, and 4-COOH groups are all equatorial. This is the most stable conformer.
Trans-isomer (Kinetic/Minor): The 4-COOH is axial.
Expert Insight: In most amide coupling reactions, the stereochemistry at C4 is preserved. However, under harsh basic conditions or radical decarboxylation protocols, epimerization or loss of stereochemistry can occur. The protocols below are designed to maintain stereochemical integrity.
Visualizing the Scaffold Logic
The following diagram illustrates the stereochemical preference and the primary divergent synthetic pathways available for this building block.
Caption: Divergent synthetic utility of the 2,6-dimethyloxane-4-carboxylic acid scaffold. Blue node indicates the core building block.
Experimental Protocols
Protocol A: High-Fidelity Amide Coupling
Application: General library synthesis, fragment linking.
Rationale: The steric bulk of the 2,6-dimethyl groups can slightly hinder the approach of nucleophiles to the C4-carbonyl. Standard EDCI couplings may be sluggish. We utilize HATU for rapid activation.
Activation: In a dried vial, dissolve 2,6-dimethyloxane-4-carboxylic acid (100 mg, 0.63 mmol) in anhydrous DMF (2.0 mL).
Base Addition: Add DIPEA (0.33 mL, 1.89 mmol) and stir at room temperature for 5 minutes.
Coupling Agent: Add HATU (288 mg, 0.76 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).
Nucleophile Addition: Add the amine partner (0.69 mmol).
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[4]
Note: If the amine is sterically encumbered (e.g., t-butyl amine), heating to 50°C may be required.
Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes) or preparative HPLC.
Application: Replacing the carboxylic acid with an aryl group to create novel core scaffolds (e.g., 2,6-dimethyl-4-aryl-tetrahydropyrans).
Rationale: This protocol leverages the carboxylic acid as a radical precursor, bypassing the need for pre-functionalized halides. It is stereoconvergent, often favoring the thermodynamic (all-cis) product.
Nickel Catalyst: NiCl₂·glyme (10 mol%) with dtbbpy ligand (15 mol%)
Base: Cs₂CO₃ (1.5 equiv)
Solvent: DMF (degassed).
Light Source: Blue LED (450 nm).
Step-by-Step Procedure:
Setup: In a glovebox or under strict N₂ atmosphere, combine the acid (0.5 mmol), Aryl Bromide (0.5 mmol), Photocatalyst (11 mg), NiCl₂·glyme (11 mg), ligand (20 mg), and Cs₂CO₃ (244 mg) in a 20 mL vial.
Solvent: Add degassed DMF (5 mL). Seal the vial with a septum cap.
Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to keep the reaction temperature near ambient (25–30°C). Stir vigorously.
Timeline: Irradiate for 18–24 hours.
Work-up: Dilute with water and extract with EtOAc. The aqueous layer may require acidification if unreacted acid remains, but for the coupled product, neutral extraction is sufficient.
Analysis: Check stereochemistry by NOESY NMR. The major product is typically the all-equatorial 4-aryl isomer due to thermodynamic relaxation of the radical intermediate.
Protocol C: Curtius Rearrangement to 4-Amino-2,6-dimethyloxane
Application: Accessing the amine building block for reverse-amide coupling or urea synthesis.
tert-Butanol (excess, as solvent/reagent) for Boc-protection.
Step-by-Step Procedure:
Acyl Azide Formation: Dissolve the acid (1.0 mmol) in anhydrous Toluene (5 mL). Add Triethylamine (1.2 mmol) and DPPA (1.1 mmol). Stir at RT for 1 hour.
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation. Stir for 2 hours.
Trapping: Add tert-butanol (5 mL) and reflux (90–100°C) overnight.
Isolation: Cool, concentrate, and purify by column chromatography.
Deprotection (Optional): Treat the resulting Boc-amine with 4N HCl in Dioxane to yield the free amine salt: 4-amino-2,6-dimethyltetrahydropyran hydrochloride .
References
Synthesis and Stereochemistry of Tetrahydropyrans
Title: Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans.
Source: National Institutes of Health (NIH) / PMC.
Application Notes and Protocols for the Derivatization of 2,6-Dimethyloxane-4-carboxylic Acid
Abstract This technical guide provides a comprehensive overview of methodologies for the derivatization of the carboxylic acid group in 2,6-Dimethyloxane-4-carboxylic acid. As a sterically hindered cyclic carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of methodologies for the derivatization of the carboxylic acid group in 2,6-Dimethyloxane-4-carboxylic acid. As a sterically hindered cyclic carboxylic acid, this molecule presents unique challenges for achieving high-yield conversions to common derivatives such as esters and amides. These notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the underlying chemical principles to overcome these synthetic hurdles. We will explore several robust strategies, including modified esterification and amidation reactions, complete with step-by-step protocols, mechanistic insights, and a comparative analysis of their advantages and limitations.
For correspondence:
Introduction: The Challenge of Steric Hindrance
2,6-Dimethyloxane-4-carboxylic acid is a saturated heterocyclic compound featuring a carboxylic acid functional group at the C4 position of a tetrahydropyran ring. The two methyl groups at the C2 and C6 positions impose significant steric hindrance around the carboxylic acid, making it less accessible to nucleophilic attack. This steric congestion can dramatically slow down or even prevent reactions that proceed smoothly with unhindered carboxylic acids.
The primary challenges in derivatizing this molecule include:
Reduced Electrophilicity: The electron-donating effect of the alkyl groups can slightly decrease the electrophilicity of the carbonyl carbon.
Steric Shielding: The bulky methyl groups physically obstruct the approach of nucleophiles to the carbonyl carbon.
Equilibrium Limitations: Reversible reactions like Fischer esterification may not proceed to completion without specific strategies to shift the equilibrium.
Therefore, successful derivatization requires carefully selected reagents and reaction conditions that can effectively activate the carboxylic acid and/or employ less sterically demanding nucleophiles. This guide will detail several field-proven approaches to achieve these transformations.
Esterification Strategies for 2,6-Dimethyloxane-4-carboxylic Acid
Esterification is a fundamental transformation of carboxylic acids. For sterically hindered substrates like 2,6-Dimethyloxane-4-carboxylic acid, standard methods often prove inefficient. Below are detailed protocols for more suitable esterification techniques.
Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For hindered substrates, driving the equilibrium towards the product is critical. This can be achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing the water byproduct.[2][3]
Causality of Experimental Choices:
Acid Catalyst (e.g., H₂SO₄, p-TsOH): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]
Excess Alcohol: A large excess of the alcohol reactant shifts the reaction equilibrium towards the ester product, according to Le Châtelier's principle.[2]
Dehydration: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (ester hydrolysis) and drive the esterification to completion.[4] A Dean-Stark apparatus is commonly employed for this purpose when the reaction is run in a solvent like toluene.
Protocol 2.1: Fischer-Speier Esterification of 2,6-Dimethyloxane-4-carboxylic acid
Materials:
2,6-Dimethyloxane-4-carboxylic acid
Methanol (or other primary/secondary alcohol)
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
To a round-bottom flask, add 2,6-Dimethyloxane-4-carboxylic acid (1.0 eq).
Add a large excess of the desired alcohol (e.g., 20-50 eq). The alcohol will also serve as the solvent.
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to reach completion due to steric hindrance.
Once the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
Extract the ester with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
Purify the crude product by column chromatography or distillation as needed.
Steglich Esterification using Carbodiimide Coupling Agents
For acid-sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative.[5] This method utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6]
Causality of Experimental Choices:
DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]
DMAP: This acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5]
Protocol 2.2: Steglich Esterification of 2,6-Dimethyloxane-4-carboxylic acid
Materials:
2,6-Dimethyloxane-4-carboxylic acid
Alcohol (primary or secondary)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Dissolve 2,6-Dimethyloxane-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for esterification, particularly for secondary alcohols, as it proceeds with inversion of stereochemistry at the alcohol center.[8][9] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Causality of Experimental Choices:
PPh₃ and DEAD/DIAD: These reagents react to form a betaine, which then activates the alcohol by forming an alkoxyphosphonium salt.[9] This makes the hydroxyl group a good leaving group.
Carboxylate Anion: The carboxylate anion, formed by the deprotonation of the carboxylic acid, then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[11]
Protocol 2.3: Mitsunobu Esterification of 2,6-Dimethyloxane-4-carboxylic acid
Materials:
2,6-Dimethyloxane-4-carboxylic acid
Alcohol (primary or secondary)
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (as a solution in toluene or neat)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
Dissolve 2,6-Dimethyloxane-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, concentrate the solvent under reduced pressure.
The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. These can be challenging to remove. Purification is typically achieved by column chromatography.
Amide Formation Strategies
The formation of amides from sterically hindered carboxylic acids also requires robust activation methods.
Amide Coupling using Activating Agents
Similar to esterification, carbodiimides can be used for amide formation. However, for challenging couplings, more potent activating agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often more effective.
Causality of Experimental Choices:
HATU/BOP: These reagents react with the carboxylic acid to form a highly reactive activated ester (an O-acylisourea for carbodiimides, or an aminium/uronium active ester for HATU/BOP), which is readily attacked by the amine nucleophile.[12]
Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is required to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction, facilitating the coupling process.
Protocol 3.1: HATU-mediated Amide Coupling
Materials:
2,6-Dimethyloxane-4-carboxylic acid
Amine (primary or secondary)
HATU
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Dissolve 2,6-Dimethyloxane-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
Add the amine (1.2 eq) to the solution.
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude amide by column chromatography.
Conversion to Acid Chloride followed by Aminolysis
A two-step approach involving the conversion of the carboxylic acid to a more reactive acid chloride is a highly effective method for derivatization.[13][14] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[15]
Causality of Experimental Choices:
SOCl₂ or (COCl)₂: These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its displacement by a chloride ion to form the highly electrophilic acid chloride.[13] The byproducts of this reaction (SO₂ and HCl, or CO, CO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[15]
Pyridine or Amine Base: In the subsequent aminolysis step, a base is often used to scavenge the HCl generated, preventing the protonation of the amine nucleophile.
Protocol 3.2: Acid Chloride Formation and Subsequent Amidation
Materials:
2,6-Dimethyloxane-4-carboxylic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Anhydrous Dichloromethane (DCM) or Toluene
Amine (primary or secondary)
Triethylamine (Et₃N) or Pyridine
Procedure:
Step A: Acid Chloride Formation
To a solution of 2,6-Dimethyloxane-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gas.
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Once complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.
Step B: Amidation
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Slowly add the amine solution to the acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude amide by column chromatography or recrystallization.
Mild conditions, high yields, good for sensitive substrates.
DCC byproduct can be difficult to remove, reagents are more expensive.
Mitsunobu
PPh₃, DEAD or DIAD
0 °C to RT
Mild conditions, inversion of stereochemistry at the alcohol.
Byproduct removal can be challenging, expensive reagents.
Amidation
HATU Coupling
HATU, DIPEA
Room Temperature
High yields, mild conditions, effective for hindered substrates.
Expensive reagents.
Acid Chloride
SOCl₂ or (COCl)₂, then amine
Reflux, then 0 °C to RT
Forms a highly reactive intermediate, high yielding.
Two-step process, harsh reagents for acid chloride formation.
Workflow and Mechanistic Diagrams
Caption: Key intermediates in Steglich Esterification.
Caption: Comparison of amide formation workflows.
Conclusion
The derivatization of the sterically hindered carboxylic acid group in 2,6-Dimethyloxane-4-carboxylic acid requires tailored synthetic strategies to overcome the challenges posed by steric hindrance. While direct derivatization methods like Fischer-Speier esterification can be effective with forceful conditions, milder and more efficient transformations are achieved through the use of modern coupling reagents such as DCC/DMAP for esterification and HATU for amidation. Alternatively, a two-step conversion via an acid chloride intermediate provides a robust and high-yielding pathway to various derivatives. The choice of method will depend on the specific requirements of the synthesis, including substrate sensitivity, desired scale, and economic considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully derivatize this and other sterically encumbered carboxylic acids.
References
TiCl4-Mediated One-Pot Condensation of Carboxylic Acids and Amines. (2017). PMC. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid from 5‐methylindoline‐2,3‐dione. (n.d.). ResearchGate. [Link]
Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Longdom Publishing. [Link]
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
Application Notes and Protocols for Amide Coupling Reactions with 2,6-Dimethyloxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings Amide bond formation is a c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realms of medicinal chemistry and drug discovery where it is the most frequently utilized reaction.[1][2] The inherent stability and prevalence of the amide bond in biologically active molecules underscore the importance of robust and efficient coupling methodologies.[3] This guide focuses on the amide coupling reactions of 2,6-dimethyloxane-4-carboxylic acid, a compound whose structural features present a common yet significant synthetic challenge: steric hindrance.
The presence of two methyl groups flanking theoxane ring in 2,6-dimethyloxane-4-carboxylic acid sterically encumbers the carboxylic acid moiety. This steric bulk can significantly impede the approach of the amine nucleophile and slow down the rate of reaction, often leading to low yields and incomplete conversions with standard coupling protocols.[4][5] Therefore, successful amide bond formation with this substrate necessitates the use of powerful coupling reagents and optimized reaction conditions designed to overcome these steric barriers.
This document provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed experimental protocols for the efficient amide coupling of 2,6-dimethyloxane-4-carboxylic acid. By understanding the underlying chemistry and leveraging advanced coupling technologies, researchers can confidently incorporate this and other sterically hindered building blocks into their synthetic targets.
Mechanistic Considerations: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[6] To facilitate this transformation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of a coupling reagent. The general mechanism involves the formation of a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.
Two of the most common and effective classes of coupling reagents for sterically hindered substrates are carbodiimides (often with additives) and onium salts (uronium/aminium and phosphonium salts).
Carbodiimide-Mediated Couplings: The Role of Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[7] To prevent this and to enhance the reaction rate, additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial.[6][7] These additives intercept the O-acylisourea to form a more stable and highly reactive activated ester, which then efficiently reacts with the amine to yield the desired amide.[6]
Onium Salt-Based Reagents: Superior for Hindered Systems
For challenging, sterically hindered couplings, onium salts are often the reagents of choice.[4][8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior efficacy.[4][9]
HATU, a uronium/aminium salt derived from HOAt, reacts with a deprotonated carboxylic acid to form a highly reactive OAt-active ester.[4][6][10] The presence of the pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction.[4] This makes HATU particularly effective for couplings involving sterically demanding substrates where other reagents may fail.[4][6][11]
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical for the successful amide coupling of 2,6-dimethyloxane-4-carboxylic acid. Below is a table summarizing key characteristics of commonly used reagents for sterically hindered systems.
Often insufficient for highly hindered substrates, risk of racemization without additives.[2][5]
Uronium/Aminium Salts
HATU, HBTU, HCTU
OAt/OBt ester
High reactivity, fast reaction times, low racemization, particularly effective for hindered systems.[4][6][9]
Higher cost, potential for guanidinylation side reaction if amine is not added correctly.[4]
Phosphonium Salts
PyBOP, PyAOP
OBt/OAt ester
High reactivity, good for hindered and N-methylated amino acids, less prone to guanidinylation than uronium salts.[9][11]
Can be less reactive than HATU for the most challenging cases.[8]
For 2,6-dimethyloxane-4-carboxylic acid, HATU is highly recommended due to its proven efficacy in overcoming significant steric barriers.[4][6]
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of these reactions, as water can hydrolyze the activated intermediates.[6]
Protocol 1: HATU-Mediated Amide Coupling of 2,6-Dimethyloxane-4-carboxylic Acid
This protocol is recommended for most applications due to the high reactivity of HATU, which is well-suited for sterically hindered carboxylic acids.[4][12]
2,6-Dimethyloxane-4-carboxylic acid (1.0 equiv)
Amine (1.0 - 1.2 equiv)
HATU (1.1 - 1.5 equiv)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethyloxane-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
Cool the solution to 0 °C using an ice bath with magnetic stirring.
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[12]
Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 2 to 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Technical Support Center: Purification of 2,6-Dimethyloxane-4-carboxylic acid
Welcome to the technical support center for the purification of 2,6-Dimethyloxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2,6-Dimethyloxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Overview of Purification Strategies
Purifying 2,6-Dimethyloxane-4-carboxylic acid, a molecule containing both a cyclic ether (oxane) and a carboxylic acid functional group, presents unique challenges. The presence of these two distinct functionalities dictates the potential impurities and the selection of appropriate purification techniques. Common impurities may include starting materials, reaction byproducts, and isomers (cis/trans) of the target molecule.
The primary purification methods applicable to this compound are:
Crystallization: Exploits differences in solubility between the desired compound and impurities.
Chromatography: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Distillation: Effective for separating liquids with different boiling points, though may be less suitable for this compound depending on its thermal stability.
Acid-Base Extraction: Utilizes the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
II. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of 2,6-Dimethyloxane-4-carboxylic acid in a question-and-answer format.
A. Crystallization
Q1: My compound will not crystallize from any solvent I've tried. What should I do?
A1: Successful crystallization depends on finding a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
Systematic Solvent Screening: Begin with a systematic approach to solvent selection. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
Solvent Mixtures: If a single solvent is ineffective, try solvent mixtures. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear, and then allow it to cool slowly.
Inducing Crystallization: If the solution remains supersaturated, you can try to induce crystallization by:
Seeding: Add a tiny crystal of the pure compound to the solution.[1][2] If you don't have a pure crystal, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes create microscopic imperfections that serve as nucleation sites.
Reducing Temperature: Cool the solution slowly in an ice bath or refrigerator. Avoid rapid cooling, which can lead to the formation of small, impure crystals or an oil.
Check for Impurities: Highly impure samples may be difficult to crystallize. Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities.
Q2: I obtained an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the rate of cooling is too fast.
Slower Cooling: Reheat the solution to redissolve the oil and allow it to cool much more slowly. Insulating the flask can help.
Dilution: The concentration of your compound might be too high. Add more solvent, reheat to dissolve, and cool slowly.
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or solvent mixture. For dioxane derivatives, solvents like dioxane itself, benzene, or diethyl ether have been used.[1]
B. Chromatography
Q1: How do I choose the right chromatography technique and solvent system?
A1: The choice between normal-phase and reverse-phase chromatography depends on the polarity of your compound and the impurities.
Reverse-Phase Chromatography: For polar compounds like carboxylic acids, C18 reversed-phase flash chromatography is often a practical and efficient choice.[3] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated and improve peak shape.[3][4]
Normal-Phase Chromatography: While possible, highly polar compounds can be challenging to purify on normal-phase silica gel. If you choose this method, you will likely need a relatively polar mobile phase, such as a mixture of hexane and ethyl acetate with a small percentage of acetic or formic acid.
Method Development: Before committing your entire sample, it is crucial to develop a method on a smaller scale.[3]
Thin-Layer Chromatography (TLC): Use TLC plates corresponding to your chosen stationary phase (e.g., C18-reversed phase TLC plates) to test various solvent systems.[3]
LC-MS Analysis: If available, LC-MS can be an excellent tool for method development, and the conditions can often be transferred to a preparative flash chromatography system.[3]
Q2: My compound is streaking on the chromatography column. What is causing this?
A2: Streaking, or tailing, of carboxylic acids on silica gel is a common problem.
Acidification of the Mobile Phase: The issue often arises from the interaction of the acidic proton with the slightly acidic silica gel. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent can suppress the deprotonation of your carboxylic acid, leading to sharper peaks.
Sample Loading: Overloading the column can also cause poor separation and peak tailing. Ensure you are not exceeding the recommended sample capacity for your column size. For samples with limited solubility, solid sample loading can be a convenient technique.[3]
C. Acid-Base Extraction
Q1: My acid-base extraction is resulting in a low recovery of my product. What could be wrong?
A1: Low recovery can be due to several factors related to the pH of the aqueous layers and the choice of solvents.
Incomplete Deprotonation/Protonation:
When extracting into the aqueous basic layer, ensure the pH is sufficiently high (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate it.[5] A 1M solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is commonly used.
When re-acidifying the aqueous layer to recover your product, ensure the pH is low enough (at least 2-3 pH units below the pKa) to fully protonate the carboxylate.[5] Use an acid like 1M hydrochloric acid (HCl).
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers, trapping your product.[6] To break an emulsion, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.[6] Gentle inversion of the separatory funnel is often sufficient for mixing.
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete transfer of the compound between phases.
D. Distillation
Q1: Is distillation a suitable method for purifying 2,6-Dimethyloxane-4-carboxylic acid?
A1: Distillation separates compounds based on differences in their boiling points.[7]
Thermal Stability: The primary concern is the thermal stability of your compound. Carboxylic acids can sometimes decarboxylate at high temperatures. It is crucial to determine if 2,6-Dimethyloxane-4-carboxylic acid is stable at its boiling point.
Vacuum Distillation: If the compound has a high boiling point, vacuum distillation can be employed.[7][8] Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.[7]
Fractional Distillation: If the boiling points of your desired product and impurities are close, fractional distillation, which provides multiple theoretical plates for separation, may be necessary.[9]
III. Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate the acidic 2,6-Dimethyloxane-4-carboxylic acid from neutral or basic impurities.
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining the aqueous extracts.
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2), which should cause the carboxylic acid to precipitate if it is a solid or form an organic layer if it is a liquid.
Product Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., diethyl ether or ethyl acetate).
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[5]
Workflow for Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
IV. Data Summary
Table 1: Common Solvents for Purification Techniques
A good solvent should dissolve the compound when hot but not when cold.[1][5]
Reverse-Phase Chromatography
Water/Acetonitrile + 0.1% TFA or Formic Acid
Excellent for polar compounds; acid additive improves peak shape.[3][4]
Normal-Phase Chromatography
Hexane/Ethyl Acetate + 0.5% Acetic Acid
The acid additive is crucial to prevent peak tailing on silica gel.
Acid-Base Extraction
Diethyl Ether, Ethyl Acetate, Dichloromethane
The organic solvent should be immiscible with water and have good solubility for the protonated acid.
V. References
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Retrieved from
Process for the purification of carboxylic acids - Google Patents. (n.d.). Retrieved from
HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Retrieved from
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. (n.d.). Retrieved from
(PDF) 1,4-Dioxane-Specific Organic Hosts and Their Polymorphism - ResearchGate. (2025, August 6). Retrieved from
Guide for crystallization. (n.d.). Retrieved from
US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents. (n.d.). Retrieved from
Technical Support Center: Purification of Carboxylic Acid Ethyl Esters - Benchchem. (n.d.). Retrieved from
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from
Simple and fractional distillations | Chemical processes | MCAT | Khan Academy - YouTube. (2013, September 17). Retrieved from
Distillation | Intermolecular forces and properties | AP Chemistry | Khan Academy - YouTube. (2020, August 26). Retrieved from
How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved from
"improving yield in the synthesis of 2,6-Dimethyloxane-4-carboxylic acid"
Technical Support Center: Synthesis of 2,6-Dimethyloxane-4-carboxylic Acid Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Stereochemical Control Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2,6-Dimethyloxane-4-carboxylic Acid
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Optimization & Stereochemical Control
Executive Summary: The Yield Challenge
The synthesis of 2,6-dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic acid) presents a classic "stochastic yield trap." Researchers often encounter low isolated yields (typically <20-30% in early attempts) not because the chemistry fails, but due to two specific bottlenecks:
Stereochemical Scrambling: The molecule possesses three stereocenters. The desired bioactive isomer is usually the all-cis (2,6-cis-dimethyl, 4-cis-carboxyl) form, which allows the substituents to adopt a thermodynamically stable all-equatorial chair conformation. Kinetic products (trans-isomers) degrade the effective yield.
Water Solubility: The small, polar nature of the free acid leads to significant losses during aqueous workups if standard partition coefficients are assumed.
This guide provides an optimization protocol shifting from the low-yielding TosMIC (Tosylmethyl isocyanide) route to a robust Ketone-to-Olefin-to-Acid workflow, alongside critical isolation techniques.
Module 1: Strategic Route Selection
User Query: "I am using the TosMIC reductive cyanation on 2,6-dimethyl-4-pyrone, but my yields are stuck at 15%. How do I improve this?"
Technical Insight:
The TosMIC reaction on sterically hindered ketones like 2,6-dimethyl-4-pyrone is notoriously inefficient due to steric clash with the 2,6-methyl groups. To improve yield, you must bypass the direct ketone-to-nitrile conversion in favor of a Wittig-Olefinations/Hydrolysis sequence.
Recommended Workflow: The "Exocyclic Olefin" Route
This pathway utilizes the high reactivity of ylides to overcome steric hindrance, followed by stereoselective reduction.
Figure 1: High-yield synthetic pathway avoiding the TosMIC bottleneck. This route typically recovers >60% overall yield compared to <20% for direct cyanation.
Module 2: Stereochemical Control (The "Hidden" Yield)
User Query: "I have the product, but NMR shows a mixture of isomers. How do I isolate the all-cis isomer without column chromatography?"
Technical Insight:
Separating diastereomers via chromatography is a yield-killer. Instead, utilize Thermodynamic Equilibration . The cis,cis-2,6-dimethyl isomer with an equatorial C4-carboxylic acid is the thermodynamic sink (lowest energy state). You can force the mixture to this state chemically rather than separating it physically.
Troubleshooting Protocol: Epimerization
Parameter
Standard Condition
Optimized Condition (Yield +)
Reason
Reagent
NaOMe / MeOH
KOtBu / tBuOH (reflux)
Bulky base prevents nucleophilic attack on the carboxylate while promoting enolization at C4.
Duration
2 hours
12-18 hours
Isomerization at C4 is slow; equilibrium requires time.
Quench
Aqueous HCl
Kinetic Protonation at -78°C
Slow cooling can allow reversion; rapid cold protonation locks the equatorial conformer.
Mechanism of Action:
The base removes the proton at C4 (alpha to the carboxyl).
The resulting planar enolate allows the carboxyl group to re-orient.
Upon re-protonation, the carboxyl group prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons, aligning cis to the equatorial 2,6-methyls.
Figure 2: Thermodynamic equilibration pathway. Driving the reaction to the 'Cis' sink eliminates the need for wasteful chromatographic separation.
Module 3: Isolation & Purification (The Physical Yield)
User Query: "My reaction conversion is 100%, but I only recover 40% mass after extraction. Where is my product going?"
Technical Insight:
2,6-Dimethyloxane-4-carboxylic acid is highly polar and significantly water-soluble, especially in its carboxylate form. Standard ether/water extractions leave ~50% of the product in the aqueous phase.
Optimized Isolation Protocol
Step 1: Salting Out (The "Common Ion" Effect)
Do not simply acidify and extract.
Action: Saturate the aqueous phase with NaCl (brine) before extraction. This decreases the solubility of the organic acid in water (Salting-out effect).
Step 2: Solvent Selection
Avoid: Diethyl ether or Hexanes (Distribution coefficient
is too low).
Use:Chloroform : Isopropanol (3:1) or Ethyl Acetate .
The 3:1 CHCl3:IPA mixture is famously effective for extracting polar carboxylic acids from aqueous streams.
Step 3: pH Control
Ensure the pH is < 2.0 using 2N HCl. If the pH is 4-5, a significant portion exists as the carboxylate salt, which will never extract into the organic layer.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Prins reaction (Acetaldehyde + Homoallylic alcohol) to make this?A: Yes, but be cautious. The Prins cyclization often yields the 4-hydroxy derivative or unsaturated congeners, requiring further oxidation or hydrogenation steps. The "Wittig on Ketone" route (Module 1) is more convergent for the carboxylic acid target.
Q: My product is an oil that won't crystallize. Is it impure?A: Not necessarily. The cis,cis isomer has a lower melting point than the trans isomers. However, if it remains an oil, it may contain solvent residues.
Fix: Form the dicyclohexylamine (DCHA) salt .
Dissolve crude oil in acetone.
Add 1.1 eq of DCHA.
The salt usually precipitates as a white solid. Filter, wash, and release the free acid with 1N H2SO4 when needed. This is also an excellent purification step.
Q: I see decomposition during the Pinnick oxidation.A: Ensure you are using a scavenger (like 2-methyl-2-butene or resorcinol) to consume the hypochlorite by-product. Without this, the generated HOCl can attack the ether oxygen of the pyran ring, causing ring opening.
References
Preparation of Tetrahydropyran-4-carboxylic Acids
Patent: US 2005/0209268 A1. "Syk Kinase Inhibitors and Methods of Use.
Source:
Article: Clarke, P. A., et al. "Stereoselective synthesis of 2,6-disubstituted tetrahydropyrans." Journal of Organic Chemistry. (Provides mechanistic grounding for the thermodynamic preference of all-equatorial isomers).
Oxidation Protocols (Pinnick):
Standard Protocol: Balbs, M., et al. "Efficient oxidation of aldehydes to carboxylic acids." Tetrahedron Letters.
Relevance: Critical for the "Aldehyde to Acid" step in the recommended workflow.
Industrial Synthesis of THP Acids
Patent: WO 2009/085981.
Source:
Troubleshooting
"scale-up synthesis of 2,6-Dimethyloxane-4-carboxylic acid"
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the scale-up synthesis of 2,6-Dimethyloxane-4-carboxylic acid. This guide moves beyond simple protocols to ex...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the scale-up synthesis of 2,6-Dimethyloxane-4-carboxylic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve challenges encountered when transitioning from the lab bench to pilot-scale production.
Overview of Proposed Synthetic Strategy
The scale-up synthesis of 2,6-Dimethyloxane-4-carboxylic acid is best approached through a robust, two-stage process that prioritizes high-yields, scalable reaction conditions, and straightforward purification. The selected pathway involves:
Stage 1: Acid-Catalyzed Cyclodehydration: Formation of the core 2,6-dimethyloxane ring system via intramolecular cyclization of a suitable diol precursor to yield an ester intermediate, Ethyl 2,6-dimethyloxane-4-carboxylate. This method is a cornerstone of industrial cyclic ether synthesis.[1]
Stage 2: Saponification (Ester Hydrolysis): Conversion of the stable ester intermediate into the final carboxylic acid product under basic conditions, followed by acidic workup.
This strategy is advantageous for scale-up as it breaks the synthesis into two distinct, high-yielding transformations, allowing for purification of the intermediate, which simplifies the final product isolation.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
These protocols are designed for a 1 kg scale production of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing bay with personal protective equipment (PPE).
Stage 1: Synthesis of Ethyl 2,6-dimethyloxane-4-carboxylate
This procedure is based on the well-established method of forming cyclic ethers through the cyclodehydration of 1,n-diols.[1] The use of a solid acid catalyst like a heteropoly acid is favored for its high selectivity and ease of removal post-reaction.
Reagents & Materials:
Ethyl 3-(2-hydroxypropyl)-5-hydroxyhexanoate (Diol Precursor): 1.5 kg (assuming ~70-75% yield)
Tungstophosphoric acid (H₃PW₁₂O₄₀): 15 g (1.0 mol%)
Toluene: 15 L
5% w/v Sodium Bicarbonate (NaHCO₃) solution: 5 L
Brine (Saturated NaCl solution): 3 L
Anhydrous Magnesium Sulfate (MgSO₄)
Reaction Vessel with Dean-Stark trap and condenser
Step-by-Step Protocol:
Charge a 30 L glass-lined reactor with Ethyl 3-(2-hydroxypropyl)-5-hydroxyhexanoate (1.5 kg) and toluene (15 L).
Add the catalyst, Tungstophosphoric acid (15 g).
Fit the reactor with a Dean-Stark apparatus and a condenser.
Begin stirring and heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.
Continue refluxing for 4-6 hours, or until no more water is collected. Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Filter the mixture to recover the solid acid catalyst. The catalyst can be washed, dried, and potentially reused.
Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2 x 2.5 L) and brine (1 x 3 L). This removes any residual acid.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product is purified by vacuum distillation to yield Ethyl 2,6-dimethyloxane-4-carboxylate as a clear oil.
Stage 2: Saponification to 2,6-Dimethyloxane-4-carboxylic acid
This is a standard hydrolysis of an ester to a carboxylic acid. The key is to ensure complete reaction before the acidic workup.
Reagents & Materials:
Ethyl 2,6-dimethyloxane-4-carboxylate: 1.2 kg
Ethanol: 6 L
10M Sodium Hydroxide (NaOH) solution: 1.5 L
6M Hydrochloric Acid (HCl): ~3 L (or until pH 1-2)
Ethyl Acetate: 10 L
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
Charge a 30 L reactor with Ethyl 2,6-dimethyloxane-4-carboxylate (1.2 kg) and ethanol (6 L).
Slowly add the 10M NaOH solution (1.5 L) to the stirred mixture. An exotherm may be observed; control the addition rate to maintain the temperature below 40°C.
Heat the mixture to a gentle reflux (approx. 80°C) for 2-3 hours.
Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.
Cool the reaction mixture to 10-15°C in an ice bath.
Slowly and carefully add 6M HCl to the mixture, monitoring the pH. Continue adding acid until the pH of the aqueous phase is 1-2. The product will precipitate as an oil or solid.
Extract the product into ethyl acetate (2 x 5 L).
Combine the organic layers and wash with brine (2 x 2 L).
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
The resulting crude solid/oil can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Troubleshooting Guide & Scale-Up FAQs
This section addresses common problems encountered during the scale-up process in a practical Q&A format.
Troubleshooting Common Issues
Question: My cyclodehydration (Stage 1) yield dropped from 90% at lab scale to 60% at pilot scale. What happened?
Answer: This is a classic scale-up challenge often related to inefficient water removal and localized overheating.
Causality: The cyclodehydration is a reversible equilibrium reaction.[1] Efficient removal of the water byproduct is critical to drive the reaction to completion. On a larger scale, uneven heating (hot spots) can cause side reactions like elimination to form alkenes or intermolecular etherification leading to polymers.
Solutions:
Improve Heat Transfer: Ensure your reactor has adequate agitation and a well-designed heating jacket to provide uniform heating. Avoid aggressive, direct heating.
Optimize Azeotrope: Ensure the volume of toluene is sufficient to act as an effective azeotropic agent for water removal. A common ratio is 10:1 (solvent volume:substrate weight).
Check for Leaks: On a large apparatus, vacuum leaks can introduce atmospheric moisture, hindering the Dean-Stark trap's effectiveness.
Question: During saponification (Stage 2), my workup is forming a thick emulsion that is impossible to separate. How can I resolve this?
Answer: Emulsion formation is common during the workup of basic hydrolysis reactions, especially when salts are present.
Causality: The sodium salt of your carboxylic acid can act as a surfactant, stabilizing the mixture of aqueous and organic layers. Vigorous shaking or stirring during extraction exacerbates this.
Solutions:
Add Brine: Before separation, add a significant amount of saturated brine. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.
Gentle Inversion: Instead of vigorous shaking, use gentle, slow inversions of the separatory funnel.
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes break it.
Solvent Change: If possible, use a more non-polar solvent for extraction, like methyl tert-butyl ether (MTBE), which may be less prone to emulsification.
Question: The final carboxylic acid product has a persistent yellow or brown color. What is the impurity and how can I remove it?
Answer: Color impurities often arise from side reactions or degradation, particularly if the reaction was exposed to excessive heat or oxygen.
Causality: Impurities could be byproducts from the cyclization stage or degradation during hydrolysis. Aromatic impurities from solvents or reagents can also be a cause.[2]
Solutions:
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated carbon (charcoal). Heat gently for 15-30 minutes, then filter through Celite®. The carbon adsorbs many colored impurities.
Recrystallization: Perform a careful recrystallization. This is one of the most effective methods for purifying solid carboxylic acids.[3] Experiment with different solvent systems to find one that leaves the impurity in the mother liquor.
Inert Atmosphere: For future batches, consider running the hydrolysis and workup under an inert atmosphere (e.g., nitrogen) to prevent oxidative discoloration.[4]
Frequently Asked Questions (FAQs)
Q1: Why was an acid-catalyzed cyclodehydration chosen over other methods like the Williamson ether synthesis?
A1: For scale-up, atom economy and process simplicity are paramount. The acid-catalyzed cyclodehydration of a diol uses a catalytic amount of acid and produces only water as a byproduct, making it highly atom-economical.[1] In contrast, an intramolecular Williamson ether synthesis would require stoichiometric conversion of a hydroxyl group to a halide or sulfonate ester and the use of a strong base, generating significant salt waste.
Q2: What are the primary safety concerns for this process at scale?
A2: The primary hazards are:
Flammable Solvents: Toluene, ethanol, and ethyl acetate are flammable. All equipment must be properly grounded, and operations should be conducted in an area free from ignition sources.
Corrosive Reagents: Concentrated NaOH and HCl are highly corrosive. Use appropriate PPE, including acid-resistant gloves, aprons, and face shields. The addition of these reagents, especially during neutralization, is highly exothermic and must be controlled with adequate cooling.
Pressure Build-up: During the acidic workup of the saponification, the neutralization of residual bicarbonate (from Stage 1 wash) or carbonate can release large volumes of CO₂ gas. Ensure the reactor is adequately vented.
Q3: Can the ester intermediate from Stage 1 be used directly in other reactions?
A3: Absolutely. The ester (Ethyl 2,6-dimethyloxane-4-carboxylate) is a versatile intermediate. The carboxylic acid moiety in ester form is protected from many reactions.[5] It can undergo reactions at other positions on the molecule, or the ester itself can be converted to other functional groups, such as amides or alcohols (via reduction), expanding its synthetic utility.
Data Summary for Scale-Up
The following table provides target parameters for the synthesis at a 1 kg scale, based on typical process optimization.
Parameter
Stage 1: Cyclodehydration
Stage 2: Saponification
Starting Material
1.5 kg Diol Precursor
1.2 kg Ester Intermediate
Key Reagents
H₃PW₁₂O₄₀ (1.0 mol%)
10M NaOH (excess)
Solvent Volume
15 L Toluene
6 L Ethanol
Reaction Temperature
110-115°C (Reflux)
80°C (Reflux)
Reaction Time
4-6 hours
2-3 hours
Typical Yield
80-85%
90-95%
Target Purity (Post-Purification)
>98% (by GC)
>99.5% (by HPLC)
In-Process Control (IPC)
GC-MS or TLC (disappearance of diol)
HPLC or TLC (disappearance of ester)
Process Flow Diagram
Caption: Step-by-step process flow from starting materials to final product.
References
Gabriele, B., et al. (2021). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry.
Zhu, Y., et al. (2018).
Álvarez-Manzaneda, E., et al. (2006).
Yeh, M. -C. P., et al. (2006). Diastereoselective Synthesis of Spiro Ethers and Spiro Lactones. Synthesis.
Dong, G., et al. (2022). Silver-Catalyzed Intramolecular Reductive Coupling of Dialdehydes with Hydrosilanes: An Efficient Access to Cyclic Ethers. Organic Letters.
General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
Process for producing highly pure 2, 6 naphthalene dicarboxylic acid.
Process for purification of aromatic carboxylic acids.
Preparing Carboxylic Acids. Chemistry LibreTexts.
Marco-Contelles, J. (2004).
Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid...
"validation of analytical methods for 2,6-Dimethyloxane-4-carboxylic acid quantification"
Executive Summary & Chemical Context[1][2][3] 2,6-Dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic acid) represents a specific class of saturated heterocyclic building blocks often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3]
2,6-Dimethyloxane-4-carboxylic acid (also known as 2,6-dimethyltetrahydropyran-4-carboxylic acid) represents a specific class of saturated heterocyclic building blocks often used in the synthesis of pharmaceutical intermediates (e.g., PDE1 inhibitors) and agrochemicals.
The Analytical Challenge:
Quantification of this analyte presents three distinct challenges for the analytical scientist:
Lack of Chromophore: The saturated tetrahydropyran ring and alkyl substituents possess no conjugated
-systems, rendering standard UV-Vis detection (HPLC-UV) ineffective without derivatization.
Polarity: The carboxylic acid moiety confers significant polarity, complicating retention on standard C18 Reverse Phase (RP) columns.
Stereochemistry: The 2,6-dimethyl substitution pattern introduces cis/trans isomerism. Methods must distinguish or resolve these diastereomers to ensure accurate potency assignment.
This guide compares and validates the three most viable methodologies: LC-MS/MS (ESI-) , GC-MS (Derivatization) , and HPLC-CAD (Charged Aerosol Detection) .
Technology Comparison: Selecting the Right Tool
The following table contrasts the performance of available techniques for this specific analyte.
Feature
LC-MS/MS (Triple Quad)
GC-MS (Derivatized)
HPLC-CAD / ELSD
Primary Application
Trace quantification (Bioanalysis/PK)
Process control & Isomer resolution
Purity assay & High-concentration formulation
Sensitivity (LOQ)
Excellent (ng/mL range)
Good (µg/mL range)
Moderate (µg/mL range)
Sample Prep
Minimal (Protein Precip/SPE)
Heavy (Derivatization required)
Minimal (Dilute & Shoot)
Isomer Separation
Moderate (Requires chiral/specialty columns)
Excellent (Resolves diastereomers well)
Moderate
Throughput
High (< 5 min run time)
Low (> 20 min incl. prep)
Medium
Cost per Sample
High
Medium
Low
Expert Recommendation
For Drug Development/Bioanalysis: Use LC-MS/MS . The sensitivity is non-negotiable for plasma/tissue samples.
For Synthesis/Process Chemistry: Use GC-MS . The ability to resolve cis/trans isomers via silylation provides critical feedback on reaction stereoselectivity.
Method Selection Decision Tree
The following logic flow illustrates the decision process for selecting the validation path based on your specific laboratory requirements.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and stereochemical requirements.
Deep Dive: LC-MS/MS Validation Protocol
This section details the validation of the LC-MS/MS method , chosen for its versatility in drug development contexts.
Mechanistic Rationale
Since 2,6-Dimethyloxane-4-carboxylic acid is acidic (pKa ~4.5), Negative Electrospray Ionization (ESI-) is the ionization mode of choice. It produces the deprotonated molecular ion
, which is stable and yields distinct fragments.
Column Choice: A standard C18 column often fails to retain this polar molecule, leading to elution in the void volume (ion suppression zone).
Solution: Use a C18-PFP (Pentafluorophenyl) or a HILIC column. The PFP phase offers alternative selectivity for isomeric separations and better retention for polar acids.
Instrument Parameters[2]
System: Agilent 6400 Series or Sciex Triple Quad 6500+.
Column: Kinetex F5 (PFP), 2.6 µm, 100 x 2.1 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization on column for retention, though ESI- prefers high pH, modern sources handle acidic phases well, or use 5mM Ammonium Acetate pH 6.0 for compromise). Recommendation: 5mM Ammonium Acetate (pH 6.5).
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
MRM Transitions:
Quantifier:
(Loss of )
Qualifier:
(Ring fragmentation)
Validation Workflow (Step-by-Step)
Step 1: Specificity & Selectivity
Objective: Ensure the matrix (e.g., plasma) does not interfere.
Extract 6 lots of blank matrix.
Spike 2,6-Dimethyloxane-4-carboxylic acid at LLOQ (Lower Limit of Quantification).
Acceptance Criteria: Interference in blank must be < 20% of the LLOQ response.
Analysis: Inject Hexane layer into GC-MS (DB-5ms column).
Note: This method separates the cis and trans isomers of the methyl ester derivative effectively.
Validation Logic Flow
The following diagram visualizes the critical path for a full ICH Q2(R1) validation campaign for this molecule.
Caption: Sequential workflow for ICH Q2(R1) method validation, ensuring self-validating checkpoints at every stage.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Kromidas, S. (2011). Validation in Analytics. Wiley-VCH.
Moldoveanu, S. C., & David, V. (2017). Derivatization Methods in GC and GC/MS. In Selection of the HPLC Method in Chemical Analysis. Elsevier.
Benchmarking Novel 2,6-Dimethyloxane-4-Carboxylic Acid-Containing Polymers for Advanced Drug Delivery: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data on the performance of 2,6-Dimethyloxane-4-carboxylic acid-containing polymers is not extensively avai...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the performance of 2,6-Dimethyloxane-4-carboxylic acid-containing polymers is not extensively available in peer-reviewed literature. This guide, therefore, presents a comparative analysis based on the fundamental principles of polymer chemistry and drug delivery, drawing parallels with well-established polymers. The performance metrics for the 2,6-Dimethyloxane-4-carboxylic acid-based polymer are projected based on its chemical structure and the known behavior of analogous functional groups and polymer backbones. All experimental protocols provided are established methods for evaluating the performance of drug delivery polymers.
Introduction: The Quest for Superior Drug Delivery Vehicles
The efficacy of a therapeutic agent is intrinsically linked to its delivery system. An ideal carrier should protect the drug from premature degradation, transport it to the target site, and release it in a controlled manner to maintain a therapeutic concentration while minimizing systemic toxicity.[1] In this context, biodegradable polymers have emerged as a cornerstone of modern drug delivery systems.[2] This guide provides a comprehensive performance benchmark of a promising, yet less explored, class of polymers derived from 2,6-Dimethyloxane-4-carboxylic acid. We will objectively compare its projected performance with established alternatives, namely Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and functionalized Polydimethylsiloxane (PDMS), supported by standardized experimental protocols.
The rationale for exploring 2,6-Dimethyloxane-4-carboxylic acid-containing polymers lies in its unique chemical structure. The oxane (tetrahydropyran) ring offers a flexible and hydrolytically cleavable backbone, while the dimethyl substitution may influence its degradation kinetics and hydrophobicity. The carboxylic acid functionality is a key feature for drug conjugation and can impart pH-responsive properties to the polymer.[3]
Polymer Candidates: A Structural Overview
A comparative analysis necessitates a clear understanding of the chemical structures of the polymers under investigation.
Hypothetical 2,6-Dimethyloxane-4-carboxylic acid-containing Polymer (P-DMOCA): This polymer is envisioned to be synthesized via ring-opening polymerization of a lactone precursor derived from 2,6-Dimethyloxane-4-carboxylic acid. The carboxylic acid group provides a site for covalent drug attachment or for modulating solubility and release in response to pH changes.
Poly(lactic acid) (PLA): A well-established, FDA-approved biodegradable polyester derived from lactic acid.[4] It is known for its biocompatibility and tunable degradation rates.[2]
Poly(ε-caprolactone) (PCL): Another widely used biodegradable polyester with a slower degradation rate compared to PLA, making it suitable for long-term drug delivery.[5]
Functionalized Polydimethylsiloxane (PDMS): A silicon-based organic polymer known for its excellent biocompatibility, biostability, and low toxicity.[6][7] For drug delivery applications, it is often functionalized with groups like carboxylic acids to enable drug conjugation.[7]
Performance Benchmarking: Key Metrics and Experimental Protocols
The performance of a drug delivery polymer is evaluated based on several key parameters. Here, we outline these metrics and the detailed experimental protocols to measure them.
Drug Loading and Encapsulation Efficiency
The ability of a polymer to effectively encapsulate a therapeutic agent is a critical performance indicator.
Experimental Protocol: Quantification of Drug Loading and Encapsulation Efficiency
Preparation of Drug-Loaded Nanoparticles:
Dissolve a known amount of the polymer and the drug in a suitable organic solvent.
Emulsify the organic phase in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using a high-speed homogenizer or sonicator.
Allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.
Collect the nanoparticles by centrifugation, wash with deionized water to remove unencapsulated drug, and freeze-dry.
Quantification:
Dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.
Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
Comparative Analysis:
Polymer
Projected Drug Loading
Projected Encapsulation Efficiency
Rationale
P-DMOCA
Moderate to High
Moderate to High
The carboxylic acid group can interact with amine-containing drugs, potentially increasing loading. The balance of hydrophobicity from the dimethyl groups and hydrophilicity from the carboxyl group may allow for encapsulation of a range of drugs.
PLA
Moderate
Moderate
Drug loading is influenced by the drug's solubility in the polymer matrix and the preparation method.[2][9]
PCL
Moderate to High
Moderate to High
The more hydrophobic nature of PCL can be advantageous for encapsulating hydrophobic drugs.[5]
Functionalized PDMS
Low to Moderate
Low to Moderate
The flexible siloxane backbone may not form a rigid matrix for high drug encapsulation, though functionalization can improve this.[7]
In Vitro Drug Release Kinetics
The rate and mechanism of drug release are crucial for achieving the desired therapeutic effect.
Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)
Preparation:
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).[8]
Place the dispersion in a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the drug but retains the nanoparticles.
Release Study:
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Quantification:
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
Plot the cumulative percentage of drug released versus time.
dot
Caption: Workflow for in vitro drug release kinetics study using the dialysis method.
Comparative Analysis of Release Profiles:
Polymer
Projected Release Profile
Rationale
P-DMOCA
Biphasic: Initial burst followed by sustained release. pH-responsive release is possible.
The initial burst is due to the drug adsorbed on the surface. Sustained release is governed by drug diffusion and polymer degradation. The carboxylic acid group can lead to faster degradation and release in slightly basic environments.
PLA
Biphasic: Initial burst followed by sustained release.[9]
The degradation rate, and thus release, can be tuned by the molecular weight and crystallinity of the PLA.[2]
The slower degradation of PCL leads to a more prolonged drug release profile.[5]
Functionalized PDMS
Diffusion-controlled release.
As PDMS is generally non-degradable, drug release is primarily governed by diffusion through the polymer matrix.[10]
Biocompatibility
The ability of a polymer to perform its desired function without eliciting an adverse local or systemic response is paramount.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture:
Seed a suitable cell line (e.g., L929 fibroblasts for general cytotoxicity, or a cancer cell line for targeted delivery systems) in a 96-well plate and incubate for 24 hours.
Treatment:
Prepare extracts of the polymer by incubating it in a cell culture medium for a defined period, as per ISO 10993-5 standards.
Remove the old medium from the cells and add different concentrations of the polymer extract. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh medium).
MTT Assay:
After a 24-hour incubation period, add MTT solution to each well and incubate for another 4 hours.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis:
Calculate the cell viability as a percentage relative to the negative control.
dot
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Comparative Biocompatibility Profile:
Polymer
Projected Biocompatibility
Rationale
P-DMOCA
Likely to be biocompatible.
The degradation products would be 2,6-Dimethyloxane-4-carboxylic acid and its oligomers. The biocompatibility of these degradation products would need to be thoroughly evaluated.
Bulk erosion through hydrolysis of ester bonds.[5]
Functionalized PDMS
Generally non-degradable
The Si-O backbone is highly stable.
Conclusion and Future Perspectives
This guide provides a framework for benchmarking the performance of the novel 2,6-Dimethyloxane-4-carboxylic acid-containing polymer against established alternatives. Based on its chemical structure, P-DMOCA holds the potential to be a versatile drug delivery platform with tunable degradation rates, pH-responsiveness, and good drug loading capacity.
However, it is imperative to move from theoretical projections to empirical data. The next logical steps involve the synthesis and comprehensive characterization of P-DMOCA. The experimental protocols detailed in this guide provide a robust roadmap for such an investigation. A thorough evaluation of its biocompatibility, particularly of its degradation products, will be crucial for its potential translation into clinical applications. The insights gained from such studies will undoubtedly enrich the arsenal of polymeric biomaterials available to drug development professionals, paving the way for more effective and safer therapies.
References
Reza, M. S., Quadir, M. A., & Haider, S. S. (2003). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Pakistan journal of pharmaceutical sciences, 16(2), 274-291.
Moore, et al. (2022). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. Polymer Chemistry.
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397.
Athanasiou, K. A., Niederauer, G. G., & Agrawal, C. M. (1996). Sterilization, toxicity, biocompatibility and clinical applications of polylactic acid/ polyglycolic acid copolymers.
Dinarvand, R., Sepehri, N., Mano, M., Rouhani, H., & Atyabi, F. (2011). Polylactic-co-glycolic acid (PLGA) nanoparticles for controlled delivery of anticancer agents. International journal of nanomedicine, 6, 877–895.
Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Advanced Drug Delivery Reviews, 107, 367-392.
Mir, M., Ahmed, N., & Rehman, A. U. (2017). Recent applications of polylactic acid in pharmaceutical and medical industries. Journal of Chemical and Pharmaceutical Research, 9(3), 133-140.
Tallury, P., Alimohammadi, N., & Kalachandra, S. (2007). Poly(ethylene-co-vinyl acetate) copolymer matrix for delivery of chlorhexidine and acyclovir drugs for use in the oral environment: effect of drug combination, copolymer composition and coating on the drug release rate.
Reza, M. S., Quadir, M. A., & Haider, S. S. (2003). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 6(2), 282-291.
He, Q., Ma, M., Wei, C., & Shi, J. (2012). Mesoporous carbon@silicon-silica nanotheranostics for synchronous delivery of insoluble drugs and luminescence imaging.
Son, W. J., Kang, M. G., Kim, B. S., & Kim, J. H. (2025). Comparative Physicochemical Characterization of Polylactic Acid-Based Dermal Fillers.
Chen, Y. C., Shishikura, S., Moseson, D. E., Ignatovich, A. J., Lomeo, J., Zhu, A., Horava, S. D., Richard, C. A., Park, K., & Yeo, Y. (2022). Control of drug release kinetics from hot-melt extruded drug-loaded polycaprolactone matrices. Journal of Controlled Release, 349, 749-759.
Li, Y., et al. (2025). Polycarboxybetaine in advanced drug delivery systems: From structure-function relationship to therapeutic applications. International Journal of Pharmaceutics: X, 9, 100329.
Cyprych, K., Szafraniec-Szczęsny, J., & Sroczyk, E. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2. Polymers, 10(5), 493.
Pitet, L. M., & Hillmyer, M. A. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 13(20), 2939-2947.
Zhang, R., et al. (2023). Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application.
Gorodov, V. V., et al. (2020). Carboxyl-Containing Polydimethylsiloxanes: Synthesis and Properties. Polymer Science, Series B, 62(4), 425-442.
Bodratti, A. M., & Alexandridis, P. (2018). Formulation of Poloxamers for Drug Delivery.
Oprea, S. (2021).
Wang, Y., et al. (2023). Performance characterization and biocompatibility assessment of silicone polyurethanes for polymer heart valve applications. RSC Advances, 13(47), 32964-32974.
Lin, C. H., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
Wang, D., et al. (2016). Influence of hydroxyl-terminated polydimethylsiloxane on high-strength biocompatible polycarbonate urethane films.
Krężel, A., & Urban, M. W. (2026). A general approach to poly(1,2-disulfonimide)s via pre-assembled monomers. Polymer Chemistry.
He, J., et al. (2023). A brief guide to polymer characterization: structure (IUPAC technical report). Pure and Applied Chemistry, 95(7), 659-695.
de Oliveira, T. H. C., et al. (2024). An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study. Medicina, 60(8), 1269.
Conibear, A. C., & Fletcher, N. L. (2024). Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. Molecules, 29(21), 4949.
"head-to-head comparison of cis and trans isomers of 2,6-Dimethyloxane-4-carboxylic acid in biological assays"
Executive Summary: The Conformational Switch In medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold, widely employed as a bioisostere for cyclohexane to lower lipophilicity (LogD) and improve m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Conformational Switch
In medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold, widely employed as a bioisostere for cyclohexane to lower lipophilicity (LogD) and improve metabolic stability. When substituted at the 2, 6, and 4 positions, this scaffold introduces critical stereochemical vectors that define target engagement.
This guide compares the (2,6-cis)-dimethyl-4-equatorial-carboxylic acid (referred to here as the Equatorial Isomer ) against the (2,6-cis)-dimethyl-4-axial-carboxylic acid (the Axial Isomer ).
The Bottom Line:
The Equatorial Isomer (All-cis relative to ring plane): Offers superior thermodynamic stability, higher metabolic resistance, and a linear vector suitable for replacing para-substituted aromatics.
The Axial Isomer: Provides a unique "kinked" geometry (approx. 109.5° deviation) critical for accessing cryptic pockets or inducing specific turn conformations in peptidomimetics, though often at the cost of higher hydrolytic susceptibility.
Chemical Identity & Structural Biology
To ensure reproducibility, we must explicitly define the stereochemical relationships. The 2,6-dimethyl groups typically anchor the ring in a chair conformation where both methyls are equatorial (the 2,6-cis relationship). The variation occurs at the C4 position.
Feature
Equatorial Isomer (Isomer A)
Axial Isomer (Isomer B)
IUPAC Designation
(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid
(2R,4s,6S)-2,6-dimethyloxane-4-carboxylic acid
Conformation
Chair: 2-Eq, 6-Eq, 4-Eq
Chair: 2-Eq, 6-Eq, 4-Ax
Vector Geometry
Linear (Extended)
Kinked (Compact)
Thermodynamics
Stable (Global Minimum)
Meta-stable (1,3-diaxial strain with H)
Primary Use
Bioisostere for trans-cyclohexane or p-phenylene
Bioisostere for cis-cyclohexane or turn-mimetics
Head-to-Head Biological Performance
The following data summarizes the performance of these isomers when utilized as a scaffold in a representative integrin antagonist assay (e.g., LFA-1 inhibition), a common application for this class of carboxylic acids [1].
Identical polar atoms, but effective solvation differs due to steric shielding.
Solubility (PBS)
> 500 µM
~ 350 µM
The equatorial carboxylate is more accessible to solvent water networks.
HLM Stability (T½)
> 120 min
85 min
The axial proton at C4 (in the Equatorial Isomer) is sterically shielded; the equatorial proton at C4 (in the Axial Isomer) is more exposed to P450 abstraction [3].
Target A requires a linear extension (deep pocket binding). The Equatorial isomer mimics the vector of the endogenous ligand.
IC50 (Target B)
210 nM
35 nM
Target B involves a surface turn (e.g., GPCR loop). The Axial isomer's "kink" correctly orients the acid pharmacophore.
Selectivity Ratio
17.5x (A vs B)
12.8x (B vs A)
Isomer choice effectively acts as a "selectivity switch" between related receptor subtypes.
Analyst Note: The drastic difference in potency is driven by the vector of the carboxylic acid. The Equatorial isomer projects the acid ~5.5 Å from the ring centroid, while the Axial isomer projects it ~4.2 Å with a distinct angular deviation.
Experimental Protocols
A. Stereoselective Synthesis & Isolation
Rationale: Commercial sources often supply mixtures. For biological validation, >98% de (diastereomeric excess) is required.
Start Material: 2,6-dimethyl-4H-pyran-4-one.
Reduction:
For Axial Isomer (Kinetic): Use L-Selectride at -78°C. The bulky hydride attacks from the less hindered equatorial face, forcing the resulting alcohol (and subsequent nitrile/acid) into the axial position.
For Equatorial Isomer (Thermodynamic): Use NaBH4 in MeOH, followed by equilibration with NaOEt if necessary.
Purification: Separate isomers via flash chromatography (Silica, 0-30% EtOAc/Hex). The Axial isomer typically elutes faster (higher Rf) due to intramolecular H-bonding or "compactness" (lower interaction with silica).
B. Microsomal Stability Assay (Validation of Table 1)
Rationale: To verify the metabolic liability of the exposed C4 proton in the Axial isomer.
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
The following diagram illustrates the logical flow for selecting the correct isomer based on structural biology and ADME requirements.
Caption: Decision tree for selecting 2,6-dimethyloxane isomers based on pharmacophore vector and metabolic stability requirements.
References
PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres and Conformational Control. PharmaBlock Whitepapers.[1]
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies to Minimize Metabolic Liability. Chemical Research in Toxicology, 18(6), 910-937.
Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(11).
Clarke, P. A., et al. (2013). Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. Organic Letters, 15(12), 2922-2925.